3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS No.:
Cat. No.: VC15778448
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one -](/images/structure/VC15778448.png)
Specification
Molecular Formula | C11H18N2O2 |
---|---|
Molecular Weight | 210.27 g/mol |
IUPAC Name | 3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C11H18N2O2/c14-10-13(7-9-1-2-9)8-11(15-10)3-5-12-6-4-11/h9,12H,1-8H2 |
Standard InChI Key | MMLNYCQVJUFOFU-UHFFFAOYSA-N |
Canonical SMILES | C1CC1CN2CC3(CCNCC3)OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS No. 1007400-90-9) is a spirocyclic organic compound characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core structure substituted with a cyclopropylmethyl group at position 3 . Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The compound’s IUPAC name and stereochemical identifiers are provided in Table 1.
Table 1: Key Identifiers and Structural Data
The compound’s spirocyclic architecture confers conformational rigidity, a feature often exploited in drug design to enhance binding specificity to biological targets . Its logP value (a measure of lipophilicity) and solubility profile remain undocumented in available literature, though the presence of a cyclopropylmethyl group suggests moderate hydrophobicity.
Synthesis and Manufacturing
-
Ring-closing reactions to form the spiro[4.5]decane scaffold.
-
N-alkylation with cyclopropylmethyl bromide or similar electrophiles to introduce the cyclopropylmethyl substituent .
Table 2: Hypothetical Synthesis Pathway Based on Analogous Methods
Step | Reaction Type | Reagents/Conditions | Target Intermediate |
---|---|---|---|
1 | Spirocycle formation | Cyclohexanone, ammonia, heat | 1-oxa-3,8-diazaspiro[4.5]decane |
2 | N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | 3-(cyclopropylmethyl) derivative |
3 | Lactamization | Acetic anhydride, reflux | 2-one product |
While the exact yields and purification methods for this compound are unspecified, its storage recommendation—“in a tightly closed container, in a cool and dry place”—implies sensitivity to moisture and thermal degradation .
Comparative Analysis with Structural Derivatives
To contextualize its properties, Table 3 contrasts 3-(cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one with a related derivative, 3-(cyclopropylmethyl)-1-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-8-oxa-1,3-diazaspiro[4.5]decan-2-one (Compound SB30-0528) .
Table 3: Structural and Physicochemical Comparison
The addition of a piperidinyl-methoxypyridine moiety in SB30-0528 increases molecular complexity and logP, likely enhancing blood-brain barrier permeability . This illustrates the tunability of the spiro[4.5]decane core for optimizing drug-like properties.
Future Research Directions
-
Pharmacokinetic Profiling: Empirical determination of logP, solubility, and metabolic stability.
-
Target Identification: High-throughput screening against GPCRs, ion channels, and enzymes.
-
Synthetic Optimization: Development of scalable routes with improved yields and stereochemical control.
-
Safety Assessment: In vitro toxicology studies to evaluate hepatotoxicity and cardiotoxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume